molecular formula C14H12FNO3S2 B2550821 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 671765-46-1

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2550821
CAS No.: 671765-46-1
M. Wt: 325.37
InChI Key: IQJOXURVVVYNKG-YRNVUSSQSA-N
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Description

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C14H12FNO3S2 and its molecular weight is 325.37. The purity is usually 95%.
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Biological Activity

Overview

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound belonging to the thiazolidinone family. Its structure features a thiazolidine ring, a fluorophenyl group, and a butanoic acid moiety, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.

Structural Characteristics

The compound's unique structural features are critical to its biological activity:

  • Thiazolidine Ring : Known for its reactivity and ability to interact with various biological targets.
  • Fluorophenyl Group : Enhances pharmacological properties and may influence binding affinity to target receptors.
  • Butanoic Acid Moiety : Contributes to the compound's solubility and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with similar structural frameworks can inhibit the growth of various microorganisms. The thiazolidine ring's ability to interact with microbial enzymes is believed to play a crucial role in this activity.

Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of Tumor Growth : By interfering with cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

The mechanism behind the biological activities of this compound is multifaceted:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling.
  • Enzyme Modulation : It can inhibit enzymes that play pivotal roles in cancer progression and microbial resistance.
  • Metabolic Pathways : The compound undergoes metabolic transformations mediated by enzymes, leading to various active metabolites that enhance its therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct biological activities of structurally related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-[5-[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]acetic acidFuran moietyPotential anti-inflammatory propertiesModerate
5-[5-(2-methylphenyl)furan-2-y]methylidene]-4-thioxo-thiazolidinThioxo substitutionEnhanced reactivity towards nucleophilesHigh
3-[5-[5-(4-nitrophenyl)furan-2-y]methylidene]-4-thioxo-thiazolidinNitro group presenceIncreased biological activity against certain cancer cell linesVery High

This table illustrates how variations in substituents can significantly influence the biological activities and therapeutic potential of related compounds.

Case Studies

Recent studies have focused on the efficacy of this compound against specific cancer types:

  • Breast Cancer Cell Lines : In vitro studies reported IC50 values indicating potent cytotoxicity, suggesting effective inhibition of proliferation.
  • Antimicrobial Testing : The compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, underscoring its potential as an antimicrobial agent.

Properties

IUPAC Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c1-2-10(13(18)19)16-12(17)11(21-14(16)20)7-8-4-3-5-9(15)6-8/h3-7,10H,2H2,1H3,(H,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJOXURVVVYNKG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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